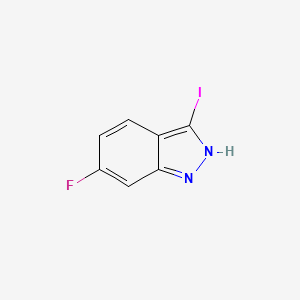

6-fluoro-3-iodo-1H-indazole

描述

Significance of Indazole Derivatives in Chemical and Biological Research

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide spectrum of biological activities. mdpi.comresearchgate.net This versatile scaffold is present in a number of approved drugs and clinical candidates. mdpi.comvwr.com The significance of indazole derivatives stems from their ability to mimic the structure of endogenous molecules and interact with a variety of biological targets, including enzymes and receptors. researchgate.net

A particularly important application of the indazole scaffold is in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds have been successfully designed to inhibit specific kinases, leading to the development of targeted cancer therapies. evitachem.com Furthermore, indazole derivatives have shown promise in the treatment of inflammatory diseases, neurological disorders, and infections. vwr.comnih.gov The adaptability of the indazole ring allows for substitutions at various positions, enabling the creation of large libraries of compounds for drug discovery programs. mdpi.com

Rationale for Halogenation (Fluorine and Iodine) in Indazole Systems

The introduction of halogen atoms—in this case, fluorine and iodine—onto the indazole scaffold is a deliberate and strategic decision in medicinal chemistry to modulate a molecule's properties. Halogens can significantly alter the biological and physical characteristics of a compound. chemscene.com

Fluorine: The incorporation of fluorine into a drug candidate is a widely used strategy in medicinal chemistry. nih.gov Due to its high electronegativity and small size, fluorine can have profound effects on a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov By replacing a hydrogen atom with fluorine, chemists can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. Furthermore, the strong carbon-fluorine bond can influence the conformation of the molecule and alter its electronic properties, which can lead to enhanced binding with its biological target.

Iodine: The iodine atom, while also a halogen, serves a different but equally important purpose. Its large size and polarizability make it a valuable functional group in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reactivity allows for the straightforward introduction of various other chemical groups at the iodinated position, providing a versatile handle for creating diverse molecular architectures. avantorsciences.com In the context of 6-fluoro-3-iodo-1H-indazole, the iodine at the C3 position is a key site for further chemical modification to build more complex and potentially more potent molecules. mdpi.comnih.gov The presence of iodine can also enhance the lipophilicity of a molecule, which can influence its absorption and distribution in the body.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTDGAUHVRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646274 | |

| Record name | 6-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-07-6 | |

| Record name | 6-Fluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 6 Fluoro 3 Iodo 1h Indazole

Chemical Reactions of the Iodo Group

The iodine atom at the C-3 position of 6-fluoro-3-iodo-1H-indazole is the most reactive site for various cross-coupling reactions. This reactivity is attributed to the relative weakness of the C-I bond, making it susceptible to oxidative addition in catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the 3-iodoindazole with boronic acids or their esters. nih.govresearchgate.netmdpi.com The reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. nih.govmdpi.com Studies have shown that the reaction can proceed in high yields with various boronic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov Microwave-assisted conditions have been shown to facilitate high yields of the coupled products. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 3-iodo-1H-indazole and a terminal alkyne, catalyzed by palladium and copper complexes. rsc.orgthieme-connect.demdpi.com This reaction is a valuable method for synthesizing 3-alkynylindazole derivatives. The reactivity in Sonogashira coupling is regioselective for the C-3 iodo position. thieme-connect.de

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-iodoindazole with an alkene. mdpi.comrsc.org This reaction provides a route to C-3 vinylated indazoles. The reaction conditions can be optimized to achieve high yields. rsc.org

Other Coupling Reactions: The iodo group also facilitates other cross-coupling reactions, such as Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles. chemblink.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of the Iodo Group

| Reaction Name | Catalyst/Reagents | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1H-indazoles | nih.gov, mdpi.com |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | 3-Alkynyl-1H-indazoles | rsc.org, thieme-connect.de, mdpi.com |

| Heck Coupling | Pd(OAc)₂, Base | 3-Vinyl-1H-indazoles | mdpi.com, rsc.org |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | 3-Amino-1H-indazoles | chemblink.com |

Chemical Reactions of the Fluoro Group

The fluorine atom at the C-6 position is generally less reactive than the iodine at C-3. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, typically with strong nucleophiles. ambeed.comsmolecule.com The high electronegativity of the fluorine atom influences the electronic properties of the indazole ring. chemblink.com

Reactivity of the Indazole Core

The indazole ring itself can undergo various reactions, primarily at the nitrogen atoms.

N-Alkylation and N-Arylation: The NH group of the pyrazole (B372694) ring can be alkylated or arylated. angenechemical.comchim.it N-protection is often employed in multi-step syntheses to prevent side reactions at this position during C-3 functionalization. nih.govmdpi.com Common protecting groups include tert-butoxycarbonyl (Boc). nih.govchim.it

Metalation: The indazole ring can be metalated using strong bases, which can lead to the formation of organometallic intermediates for further functionalization. ambeed.com

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, although specific studies on this particular compound are limited. Generally, the indazole ring can be oxidized under suitable conditions. ambeed.com Reduction reactions can affect substituents on the ring; for instance, a nitro group could be reduced to an amino group. ambeed.com The iodine substituent can also be a site for reduction.

Cycloaddition Reactions

Indazoles can participate in cycloaddition reactions. ambeed.com For example, [3+2] cycloaddition reactions with dipolarophiles like azides or nitrile oxides can be used to construct more complex heterocyclic systems. ambeed.com The indazole core itself can be synthesized via cycloaddition reactions, such as the [3+2] cycloaddition of diazomethanes with benzyne. acs.org Sydnones also undergo [3+2] cycloaddition with alkynes to form pyrazoles and indazoles. beilstein-journals.org

Structure Activity Relationship Sar Investigations of 6 Fluoro 3 Iodo 1h Indazole Derivatives

Influence of Halogen Substituents on Biological Activity

Halogenation is a widely used strategy in drug design to enhance the therapeutic potential of lead compounds. On the indazole scaffold, halogen substituents can influence the molecule's electronic properties, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. The presence of halogens at key positions, such as C3 and C6, facilitates a wide range of chemical modifications, particularly through metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivative libraries for SAR studies. smolecule.comrsc.org

The introduction of a fluorine atom at the C6 position of the indazole ring has been shown to be a highly effective strategy for improving the biological activity and pharmacokinetic properties of various inhibitors. Fluorine's high electronegativity and small size can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the substitution of fluorine at the C6 position of the indazole ring led to improved enzymatic activity and cellular potency. nih.gov For example, a series of 1H-indazol-3-amine derivatives were evaluated as FGFR1 and FGFR2 inhibitors, where a derivative with a fluorine atom at C6 (27a) showed enhanced enzymatic and cellular activity compared to non-fluorinated or differently fluorinated analogues. nih.gov

Similarly, in the development of Rho-kinase (ROCK1) inhibitors, placing a fluorine atom at C6 resulted in a significant enhancement of inhibitory potency. One such compound demonstrated an IC50 value of 14 nM, coupled with a notable increase in oral bioavailability to 61%. rsc.org Further examples of 6-fluoroindazoles (53a and 53b) also displayed potent ROCK1 inhibition with IC50 values of 7 nM and 6 nM, respectively, alongside good oral bioavailability and improved P450 profiles. rsc.org In another study on indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists, substitution with fluorine at C6 resulted in compounds that were equipotent to their non-fluorinated counterparts but showed marginally improved solubility. acs.org These findings underscore the preference for C6 substitution in achieving favorable pharmacological profiles. acs.org

The iodine atom at the C3 position of the indazole ring is a critical feature, primarily valued for its utility as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making the C3 position highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. smolecule.com This reactivity allows for the introduction of a wide array of aryl, heteroaryl, and other functional groups, which is a cornerstone of SAR exploration.

Positional Isomer Effects on Pharmacological Profiles

The specific placement of substituents on the indazole ring can have a dramatic effect on the pharmacological profile of a compound. This is clearly illustrated by comparing the biological activities of positional isomers of fluorinated indazoles.

A compelling example is found in the development of ROCK1 inhibitors, where the position of a single fluorine atom on the indazole ring was the differentiating factor between a highly potent and a nearly inactive compound. A 6-fluoroindazole derivative (Compound 52) exhibited potent ROCK1 inhibition with an IC50 of 14 nM. In stark contrast, its positional isomer with fluorine at the C4 position (Compound 51) was found to have very low potency, with an IC50 of 2500 nM. rsc.org This highlights the critical importance of the substituent's location in achieving the desired biological effect.

Such positional effects are often attributed to the specific interactions the substituent makes within the target's binding pocket. A substituent at one position might form a favorable hydrogen bond or hydrophobic interaction, while the same substituent at another position might cause a steric clash or be unfavorably positioned for binding. tandfonline.com

Correlation between Substituent Patterns and Target Binding Affinity

For many kinase inhibitors, the indazole core itself acts as a crucial "hinge-binding" fragment. The nitrogen atoms of the pyrazole (B372694) ring can form key hydrogen bonds with the backbone of the kinase hinge region. nih.govmdpi.com For example, the N2 atom of the indazole can form a hydrogen bond with the backbone NH of alanine (B10760859) residues in the hinge region of some kinases. nih.gov

The substituents at various positions then modulate this core interaction and form additional contacts in other regions of the ATP-binding pocket.

C6-Substituents: As discussed, small groups are generally preferred at the C5, C6, and C7 positions, with C6 analogues often being the most favored. acs.org A fluorine atom at C6 can enhance binding to hydrophobic pockets, sometimes through halogen bonding. Hydrophobic groups at the C6 position have also been shown to be important for the anti-cancer activity of some indazole derivatives. rsc.org

C3-Substituents: The groups introduced at the C3 position, often via the 3-iodo intermediate, are critical. In many kinase inhibitors, this position is substituted with an aryl or heteroaryl ring, which can occupy a hydrophobic pocket and form additional interactions. The substitution pattern on this appended ring system is also vital; for instance, ortho-substituted phenyl rings can orient the indazole core favorably within the receptor, leading to higher affinity compared to meta or para substitutions. tandfonline.com

Other Positions (C4, C5, C7): Substitutions at other positions also play a role. For example, in a series of CCR4 antagonists, methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position. acs.org

Biological Activities and Pharmacological Potential of 6 Fluoro 3 Iodo 1h Indazole Analogs

Identification and Characterization of Molecular Targets

The pharmacological effects of 6-fluoro-3-iodo-1H-indazole analogs are rooted in their ability to bind to and modulate the function of specific biological macromolecules. These interactions are highly dependent on the structural characteristics of the indazole derivatives.

Enzyme Inhibition (e.g., COX, IDO1, Kinases)

Indazole derivatives have been extensively developed as inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. nih.govresearchgate.net

Kinase Inhibition : The indazole core is a feature of many kinase inhibitors. nih.gov These compounds have been designed to target a range of kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR), Pim kinases, Aurora kinases, and Bcr-Abl. nih.govresearchgate.net For example, pazopanib, a multi-kinase inhibitor containing an indazole scaffold, demonstrates the anti-cancer activity of this class of compounds. nih.gov Research on indazole–pyrimidine-based derivatives has identified compounds with potent inhibitory activity against VEGFR-2, with some sulfonamide-containing analogs showing IC50 values as low as 34.5 nM. nih.gov Furthermore, a novel N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine was identified as a potent ALK5 inhibitor with a cellular IC50 of 3.5 ± 0.4 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is a heme-containing enzyme that plays a crucial role in immune tolerance by metabolizing tryptophan. nih.gov Its overexpression in cancer cells helps tumors evade the immune system. nih.gov Numerous indazole derivatives have been investigated as IDO1 inhibitors to enhance anticancer immune responses. nih.govresearchgate.net A series of 4,6-substituted-1H-indazole derivatives were evaluated for IDO1 inhibitory activity, with one compound displaying an enzymatic IC50 value of 0.74 μM and a cellular IC50 of 1.37 μM in HeLa cells. nih.gov This compound also showed inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), a related enzyme, with an IC50 of 2.93 μM. nih.gov Another study on 1,3-dimethyl-6-amino indazole derivatives identified a compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, that effectively suppressed IDO1 expression. nih.gov

Cyclooxygenase (COX) Inhibition : While direct inhibition of COX by this compound analogs is not extensively documented, there is a functional link between COX-2 and IDO1. Studies have shown that COX-2 inhibitors can down-regulate the expression and activity of IDO1 in acute myeloid leukaemia cells, suggesting an indirect route by which compounds could modulate IDO1-mediated immune suppression. researchgate.net

| Compound Class/Example | Target Enzyme | IC50 Value | Cell Line |

| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 nM | N/A (Enzymatic) |

| 4,6-substituted-1H-indazole (35) | IDO1 | 0.74 µM | N/A (Enzymatic) |

| 4,6-substituted-1H-indazole (35) | IDO1 | 1.37 µM | HeLa |

| 4,6-substituted-1H-indazole (35) | TDO | 2.93 µM | N/A (Enzymatic) |

| N-(3-fluorobenzyl)-...-imidazol-2-amine (11) | ALK5 | 3.5 ± 0.4 nM | N/A (Cellular) |

This table presents a selection of indazole analogs and their reported enzyme inhibitory activities.

Receptor Binding and Modulation (e.g., CB1/CB2 agonism of related compounds)

Certain indazole derivatives are known to interact with G protein-coupled receptors, notably the cannabinoid receptors CB1 and CB2. nih.gov These receptors are involved in a variety of physiological processes, and their modulation has therapeutic implications.

Synthetic cannabinoid receptor agonists (SCRAs) often feature an indazole core. nih.gov Studies on indazole-3-carboxamide derivatives have revealed potent activity at both CB1 and CB2 receptors. For instance, ADB-FUBINACA was found to be a highly potent agonist with EC50 values of 0.69 nM for CB1 and 0.59 nM for CB2. nih.gov Another analog, 5F-MDMB-PICA, also showed high potency with EC50 values of 3.26 nM and 0.87 nM for CB1 and CB2, respectively. nih.gov The binding affinity and activity can be significantly influenced by small structural modifications, such as halogenation. nih.govnih.gov While many indazole-based SCRAs show high affinity for both receptors, some novel 1,2,3-triazole derivatives have been identified as highly selective CB2 receptor agonists, with Ki values around 105-116 nM and no observed binding affinity for CB1 receptors.

| Compound | Receptor | EC50 Value |

| ADB-FUBINACA | CB1 | 0.69 nM |

| ADB-FUBINACA | CB2 | 0.59 nM |

| 5F-MDMB-PICA | CB1 | 3.26 nM |

| 5F-MDMB-PICA | CB2 | 0.87 nM |

This table highlights the potency of selected indazole-based compounds at cannabinoid receptors.

Interference with Cellular Pathways

By modulating the activity of key enzymes and receptors, this compound analogs can interfere with fundamental cellular processes, such as cell division and programmed cell death.

Cell Cycle Arrest (e.g., G2/M arrest)

Disruption of the cell cycle is a common mechanism for anticancer agents. Several studies have shown that indazole derivatives can induce cell cycle arrest, often at the G2/M transition phase. researchgate.netmdpi.com This phase is a critical checkpoint that ensures cells are ready for mitosis. Forcing a cell to halt at this stage can prevent its proliferation and may lead to cell death. nih.govnih.gov

One study found that a 6-aminoindazole derivative arrested the cell cycle at the G2/M phase in human colorectal cancer cells (HCT116). researchgate.net The mechanism of G2/M arrest often involves the modulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and their associated cyclins. For example, the downregulation of the CDK1/Cyclin-B complex is a known mechanism for inducing G2/M arrest. mdpi.com The stilbenoid BCS, for instance, caused G2/M arrest which was correlated with the down-regulation of the checkpoint protein cyclin B1. nih.gov

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Indazole derivatives have demonstrated the ability to trigger this process through various mechanisms. nih.govnih.gov

One synthesized indazole derivative, referred to as 2f, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Similarly, compound 6o, an indazole-3-amine derivative, was confirmed to induce apoptosis, possibly by inhibiting Bcl-2 family members. nih.gov Another analog, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was also identified as a potent anticancer compound that induces apoptosis. nih.gov

| Compound | Effect | Cell Line | Key Molecular Changes |

| 6-Aminoindazole derivative | G2/M Cell Cycle Arrest | HCT116 | N/A |

| Indazole derivative (2f) | Apoptosis Induction | 4T1 | ↑ Cleaved caspase-3, ↑ Bax, ↓ Bcl-2 |

| Indazole-3-amine (6o) | Apoptosis Induction | K562 | Inhibition of Bcl-2 family |

| Compound 7 | Apoptosis Induction | FaDu | N/A |

This table summarizes the effects of various indazole analogs on cellular pathways.

Anticancer Research Applications

The ability of this compound analogs and related compounds to inhibit key enzymes, modulate receptors, and interfere with essential cellular pathways makes them valuable candidates in anticancer research. chemimpex.comnih.govnih.govnih.gov The indazole scaffold is present in several FDA-approved small molecule anticancer drugs, underscoring its clinical relevance. nih.govrsc.org

Research has focused on developing indazole derivatives as inhibitors of targets that are critical for tumor growth and survival. nih.govresearchgate.net This includes targeting kinases involved in angiogenesis and cell proliferation like FGFR and VEGFR, as well as enzymes like IDO1 that are central to tumor immune evasion. nih.govresearchgate.netnih.gov The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including lung, breast, prostate, and leukemia. nih.govnih.gov For example, the indazole derivative 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org Another compound, 6o, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov The versatility of the indazole structure allows for modifications to optimize potency and selectivity, making it a continuing focus for the development of novel anticancer agents. nih.govresearchgate.net

Anti-inflammatory Research Applications

Indazole derivatives have been the subject of significant research for their anti-inflammatory properties. The core indazole structure has been identified as a valuable scaffold for the development of new anti-inflammatory agents. The mechanisms underlying these effects are believed to involve the modulation of key inflammatory pathways.

Studies on various indazole compounds have shown that they can exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. Furthermore, some indazole derivatives have been found to suppress the production of pro-inflammatory cytokines and reactive oxygen species, which are crucial mediators of the inflammatory response.

A patent application has specifically mentioned fluorine-substituted indazole compounds, including this compound, for their potential use as anti-inflammatory agents. This suggests that this particular compound and its analogs are of interest for the treatment of a range of inflammatory conditions. The patent highlights the potential for these compounds to be used in the treatment and/or prophylaxis of conditions such as sepsis, chronic intestinal inflammations (including Crohn's disease and ulcerative colitis), pancreatitis, peritonitis, rheumatoid disorders, and inflammatory skin and eye diseases.

The anti-inflammatory potential of indazole derivatives is further highlighted by their ability to act as soluble guanylate cyclase (sGC) stimulators, as indicated in the patent literature. By stimulating sGC, these compounds can lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a role in reducing inflammation and promoting vasodilation.

The following table summarizes the potential anti-inflammatory mechanisms of indazole derivatives based on available research.

| Mechanism of Action | Effect |

| Inhibition of COX-2 | Reduction in prostaglandin synthesis |

| Suppression of Pro-inflammatory Cytokines | Decreased inflammatory signaling |

| Reduction of Reactive Oxygen Species | Attenuation of oxidative stress |

| Stimulation of Soluble Guanylate Cyclase | Increased cGMP levels, leading to anti-inflammatory effects |

This table illustrates the general anti-inflammatory mechanisms attributed to the indazole class of compounds.

Applications in Drug Discovery and Medicinal Chemistry

Use as a Chemical Building Block and Intermediate in Complex Molecule Synthesis

6-fluoro-3-iodo-1H-indazole serves as a versatile intermediate and building block in the synthesis of more complex molecules, particularly in the construction of novel therapeutic agents for fields such as oncology and neurology. chemimpex.com The indazole structure itself is a key component of many compounds targeting protein kinases. evitachem.comrsc.org

The true synthetic utility of this compound lies in the strategic placement of its functional groups. The iodine atom at the 3-position is the most significant feature for its role as a building block. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties at this position.

Common Cross-Coupling Reactions Utilizing the 3-Iodo Group:

| Reaction Name | Reagent Type | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Carbon-Carbon | Palladium |

| Sonogashira Coupling | Terminal alkynes | Carbon-Carbon (C-C≡) | Palladium/Copper |

| Buchwald-Hartwig Amination | Amines | Carbon-Nitrogen | Palladium |

These reactions enable medicinal chemists to rapidly generate libraries of analogues, attaching different fragments to the indazole core to explore the structure-activity relationship (SAR) of a potential drug candidate. The fluorine atom at the 6-position is generally stable under these reaction conditions, allowing for the selective modification at the iodinated position. The N-H group of the pyrazole (B372694) ring also offers a site for further modification, such as N-alkylation, which can be crucial for tuning the pharmacological properties of the final compound. beilstein-journals.org The accessibility of 1H-indazole derivatives as key intermediates is critical for the development of polyfunctionalized molecules. rsc.org

Scaffold Optimization for Lead Compound Development

In drug discovery, a "lead compound" is a molecule that shows promising biological activity but requires further modification to improve its potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). The this compound scaffold is exceptionally well-suited for this process.

The indazole core itself is a bioisostere of purine (B94841) and is known to fit into the ATP-binding pocket of many protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. evitachem.comnih.gov The optimization process often involves modifying this core scaffold.

Role of Substituents in Scaffold Optimization:

Indazole Core: Provides the fundamental structure for binding to target proteins, particularly kinases. beilstein-journals.org Its bicyclic system offers a rigid framework that can be functionalized in multiple directions.

6-Fluoro Group: The introduction of fluorine is a common strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can alter the acidity of the nearby N-H group and influence binding affinity with the target protein through favorable dipole-dipole interactions or the formation of hydrogen bonds. nih.gov The optimization of indazole-based inhibitors has successfully utilized fluorine substituents to improve cellular activity. nih.gov

3-Iodo Group: As mentioned, this group is primarily a reactive handle. In scaffold optimization, it allows for the exploration of the chemical space around the core structure. By replacing the iodine with various other groups via cross-coupling, researchers can probe the binding site of a target enzyme to identify functionalities that enhance potency and selectivity.

A typical workflow would involve identifying a hit compound containing the indazole scaffold. nih.gov Derivatives would then be synthesized using this compound as a starting material to systematically explore how different substituents at the 3-position affect biological activity, leading to a more potent and drug-like lead compound.

Exploration of Drug-Target Interactions

Understanding how a drug molecule binds to its biological target at a molecular level is crucial for rational drug design. This compound is an important tool for elucidating these interactions.

The ability to systematically modify the molecule at the 3-position allows researchers to map the topology of a protein's binding pocket. For instance, if adding a bulky group at this position via a Suzuki coupling abolishes activity, it suggests that the corresponding region of the binding pocket is sterically constrained. Conversely, if adding a hydrogen bond donor enhances activity, it points to the presence of a complementary hydrogen bond acceptor on the target protein.

The fluorine atom also plays a key role in studying drug-target interactions. Due to its unique NMR properties (¹⁹F NMR), fluorine can be used as a sensitive probe to monitor the binding of a ligand to its target protein. Changes in the ¹⁹F NMR signal upon binding can provide valuable information about the local environment of the fluorine atom within the binding site, helping to confirm the binding mode and orientation of the inhibitor. This information is invaluable for building accurate computational models of the drug-target complex, which can then guide the design of next-generation inhibitors with improved affinity and selectivity.

Computational Studies and Spectroscopic Characterization of 6 Fluoro 3 Iodo 1h Indazole

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. For the indazole class of compounds, these studies are instrumental in drug discovery, helping to elucidate potential mechanisms of action and guide the design of more potent and selective therapeutic agents.

While 6-fluoro-3-iodo-1H-indazole serves as a key intermediate in the synthesis of various bioactive molecules, specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available literature. However, the methodology is widely applied to more complex indazole derivatives. Such studies typically involve:

Receptor Preparation: The three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the indazole derivative is generated and its energy is minimized.

Docking Simulation: A computational algorithm places the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on factors like binding energy to predict the most favorable interaction.

These simulations provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These theoretical studies provide a deeper understanding of molecular geometry, stability, and reactivity.

For indazole derivatives, DFT calculations are often performed to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

While specific published studies detailing quantum chemical calculations for this compound are not available, research on closely related molecules, such as 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine, utilizes methods like B3LYP/6-31G(d,p) to analyze these properties. researchgate.net

Advanced Spectroscopic Analysis for Structural Elucidation and Purity Assessment

A suite of spectroscopic techniques is used to confirm the chemical structure and assess the purity of synthesized this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

While the full spectral data for this compound is not publicly detailed, a United States Patent provides ¹H NMR data for the closely related N-Boc protected intermediate, tert-butyl this compound-1-carboxylate. googleapis.com The data for this analog provides a strong indication of the chemical shifts and coupling patterns expected for the aromatic protons of the core indazole structure. In the unprotected 1H-indazole, one would additionally expect to see a broad, exchangeable singlet corresponding to the N-H proton.

¹H NMR Data for tert-butyl this compound-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Assignment |

|---|---|---|---|

| 7.81 | dd | 9.6, 2.2 | Aromatic H |

| 7.44 | dd | 8.8, 5.0 | Aromatic H |

| 7.11 | td | 8.8, 2.2 | Aromatic H |

Solvent: Chloroform-d, Frequency: 500 MHz googleapis.com

¹³C NMR data for this compound is not available in published literature. However, based on the structure, one would expect to see seven distinct signals in the aromatic region (typically 100-160 ppm). The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), and the carbon attached to the iodine would be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its elemental composition. The molecular formula for this compound is C₇H₄FIN₂, corresponding to a molecular weight of approximately 262.02 g/mol .

Techniques such as Electrospray Ionization (ESI) Mass Spectrometry, often coupled with Liquid Chromatography (LC-MS), are standard for analyzing such compounds. In a typical analysis, the compound would be ionized to form either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which would be detected at an m/z value corresponding to its molecular weight plus or minus the mass of a proton.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is used to identify the functional groups present in a compound. Although a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H Stretch | Indazole N-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1270-1200 | C-F Stretch | Aryl-Fluoride |

| 800-750 | C-H Bending | Aromatic C-H |

| 600-500 | C-I Stretch | Aryl-Iodide |

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of chemical compounds like this compound. Chemical suppliers often report a purity of ≥95% as determined by HPLC for related compounds, indicating its routine use for quality control. googleapis.comgoogleapis.comgoogle.com In an HPLC analysis, the compound is passed through a column under high pressure, and its retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions (e.g., mobile phase, flow rate, and column type). The purity is calculated by comparing the area of the peak corresponding to the compound to the total area of all peaks in the chromatogram.

Emerging Research Avenues and Future Perspectives for 6 Fluoro 3 Iodo 1h Indazole

Development of Novel Synthetic Routes

The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, and the development of efficient and versatile synthetic routes for 6-fluoro-3-iodo-1H-indazole is crucial for its continued exploration. While classical methods for indazole synthesis exist, emerging research focuses on more sophisticated and sustainable approaches.

Modern synthetic strategies are increasingly moving towards methods that offer greater efficiency, selectivity, and functional group tolerance. For the indazole core, transition-metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for the one-step construction of functionalized derivatives. These methods can potentially streamline the synthesis of the 6-fluoro-indazole core by forming the bicyclic system from readily available precursors.

Furthermore, the introduction of the iodine at the C3 position is a critical step. Traditional iodination methods often utilize molecular iodine in the presence of a base. However, newer approaches may involve milder and more selective iodinating agents. The C3 position of the indazole ring is amenable to functionalization, and the iodine atom serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of molecular fragments.

The application of flow chemistry presents another promising avenue for the synthesis of this compound and its derivatives. Flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for scalability, which is critical for the production of compounds for extensive biological evaluation.

Finally, the exploration of biocatalysis could lead to more environmentally friendly and stereoselective synthetic routes. Enzymes could be engineered to perform specific transformations on indazole precursors, offering a green alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Transition-Metal-Catalyzed C-H Activation | High efficiency, atom economy, direct functionalization. | Catalyst selection, regioselectivity, functional group compatibility. |

| Advanced Iodination Methods | Milder reaction conditions, improved selectivity. | Reagent cost and availability, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Initial setup cost, optimization of flow parameters. |

| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme discovery and engineering, substrate specificity. |

Identification of Undiscovered Biological Targets

The field of chemical proteomics offers powerful tools to uncover the molecular targets of small molecules like this compound. Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can be employed to identify proteins that directly interact with the compound or its derivatives in a cellular context. This can lead to the discovery of entirely new mechanisms of action and therapeutic applications.

Beyond kinases, other enzyme families could be potential targets. For instance, enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important drug targets in cancer and other diseases. The unique electronic properties of the fluorinated and iodinated indazole ring could facilitate interactions with the active sites of these enzymes.

Furthermore, exploring the potential of this compound to modulate protein-protein interactions (PPIs) represents a frontier in drug discovery. Many disease processes are driven by aberrant PPIs, and small molecules that can disrupt or stabilize these interactions are of great therapeutic interest. The rigid, planar structure of the indazole core could serve as a scaffold for the design of such modulators.

Finally, investigating the compound's activity against G-protein coupled receptors (GPCRs) and ion channels, which are major classes of drug targets, could unveil new therapeutic opportunities in areas beyond oncology and neurology.

Rational Design of Highly Selective and Potent Derivatives

The rational design of derivatives of this compound is a key strategy to enhance its potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target.

The fluorine atom at the 6-position plays a crucial role in modulating the compound's properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity through favorable electrostatic interactions with the target protein. The position of the fluorine atom on the indazole ring is critical; for instance, a 6-fluoro substitution has been shown to significantly enhance the inhibitory potency of indazole-based Rho kinase (ROCK1) inhibitors compared to a 4-fluoro substitution.

The iodine atom at the 3-position is not only a synthetic handle but also contributes to the molecule's bioactivity. Its size and polarizability can influence binding to the target. However, the primary utility of the C3-iodo group in rational design is its ability to serve as a point of diversification through cross-coupling reactions. This allows for the systematic introduction of a wide range of substituents to probe the chemical space around the indazole core and optimize interactions with the target's binding site.

Computational modeling plays an indispensable role in the rational design process. Molecular docking studies can predict the binding mode of this compound and its derivatives within the active site of a target protein. This information can guide the design of new analogs with improved binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of a series of derivatives with their biological activity, enabling the prediction of the activity of novel, untested compounds.

| Design Strategy | Key Principle | Expected Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the chemical structure and assess the impact on biological activity. | Identify key structural features responsible for potency and selectivity. |

| Bioisosteric Replacement | Substitute functional groups with others that have similar properties. | Improve pharmacokinetic properties, reduce toxicity, and fine-tune activity. |

| Computational Modeling (Docking, QSAR) | Use computer simulations to predict molecular interactions and activities. | Guide the design of new derivatives with enhanced properties and reduce the need for extensive empirical screening. |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Design

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the drug discovery process, and these technologies hold immense potential for accelerating the development of therapeutics based on the this compound scaffold.

High-throughput screening allows for the rapid testing of large libraries of chemical compounds against a specific biological target. Libraries of derivatives based on the this compound core can be synthesized and screened to identify initial "hits" with promising activity. The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns.

Artificial intelligence , particularly machine learning (ML), can significantly enhance various stages of the drug design pipeline. ML models can be trained on existing data to predict the biological activity of virtual compounds, a process known as in silico screening . This allows for the prioritization of a smaller, more focused set of compounds for synthesis and experimental testing, thereby saving time and resources.

Generative AI models are emerging as a powerful tool for de novo drug design. These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures with desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and pharmacokinetic parameters, generative AI can propose novel derivatives that are more likely to be potent and drug-like.

The integration of AI with HTS data can create a powerful feedback loop. The results from HTS campaigns can be used to train and refine ML models, improving their predictive accuracy. In turn, these improved models can guide the design of the next generation of compounds for screening.

| Technology | Application in this compound Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives against biological targets. | Identification of initial hit compounds with desired activity. |

| Machine Learning (ML) for In Silico Screening | Predict the bioactivity of virtual derivatives before synthesis. | Prioritization of synthetic efforts and reduction of experimental costs. |

| Generative AI for De Novo Design | Generate novel molecular structures based on the this compound scaffold with optimized properties. | Exploration of novel chemical space and design of highly potent and selective compounds. |

| AI-driven Analysis of Screening Data | Identify structure-activity relationships and patterns in HTS data. | Accelerated learning from experimental results to guide subsequent design cycles. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-3-iodo-1H-indazole, and what methodological considerations are critical for reproducibility?

- Synthesis Pathways : The compound is typically synthesized via direct iodination of fluoro-substituted indazole precursors. For example, iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at room temperature can introduce iodine at position 3 of the indazole core .

- Key Considerations :

- Monitor reaction time to avoid over-iodination or side reactions.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for optimal yield .

Q. How can the molecular structure of this compound be validated experimentally?

- Structural Characterization :

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, leveraging high-resolution data to confirm halogen positioning .

- NMR Spectroscopy : Compare and NMR shifts with computed spectra (e.g., density functional theory) to verify substituent positions .

- Mass Spectrometry : Confirm molecular weight (262.02 g/mol) via high-resolution ESI-MS .

Q. What are the primary applications of this compound in medicinal chemistry?

- Role as a Building Block : The iodine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of derivatives for kinase inhibitor development .

- Biological Screening : Fluorine enhances metabolic stability, making the compound a candidate for in vitro assays targeting cancer or inflammatory pathways .

Advanced Research Questions

Q. How do substituent electronic effects (fluoro vs. iodo) influence the reactivity of this compound in palladium-catalyzed reactions?

- Electronic Analysis :

- Fluorine’s electron-withdrawing nature deactivates the indazole ring, slowing oxidative addition in cross-coupling.

- Iodine’s polarizability facilitates transmetallation but may require higher catalyst loading (e.g., Pd(PPh)) .

- Methodological Optimization :

- Screen ligands (e.g., XPhos) to enhance catalytic efficiency.

- Use microwave-assisted conditions to reduce reaction time .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Data Contradiction Analysis :

- Compare synthetic batches for purity (HPLC ≥95%) to rule out impurities as confounding factors .

- Perform dose-response curves across multiple cell lines to assess compound specificity .

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC values .

Q. What strategies mitigate hazards associated with handling this compound in the lab?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory due to H315 (skin irritation) and H319 (eye irritation) hazards .

- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。